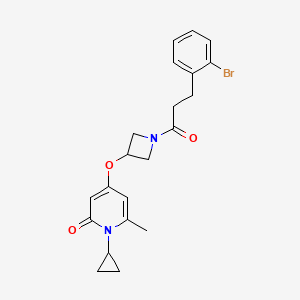

![molecular formula C18H20N6O B2486650 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-phenylpropanamide CAS No. 2034295-69-5](/img/structure/B2486650.png)

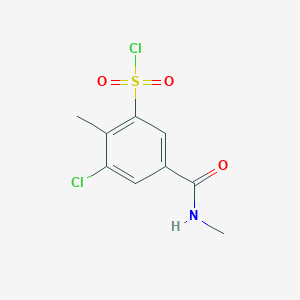

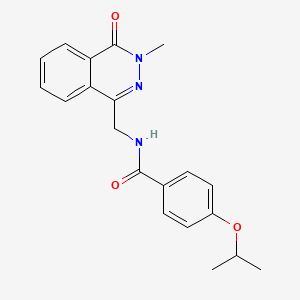

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-phenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-phenylpropanamide” is a complex organic compound. It contains a triazolopyrazine core, which is a nitrogen-containing heterocycle . These types of compounds are often found in synthetic drugs and functional materials .

Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, a series of novel triazolopyrazine derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include aromatic nucleophilic substitution . A series of novel triazolopyrazine derivatives were synthesized via this method .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Applications De Recherche Scientifique

Antibacterial Activity

The synthesis and evaluation of novel triazolo[4,3-a]pyrazine derivatives have revealed promising antibacterial properties . These compounds were tested against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Notably, compound 2e exhibited superior antibacterial activity, comparable to the first-line agent ampicillin. Further exploration of the structure–activity relationship is ongoing.

Antidiabetic Agents

Triazolo[4,3-a]pyrazine derivatives have shown potential in drug discovery. For instance, the FDA-approved anti-diabetes type 2 drug sitagliptin phosphate is based on this scaffold . Researchers continue to explore related compounds for their efficacy in managing diabetes.

Neurokinin-3 Receptor Modulation

A N-acyltriazolopiperazine derivative, likely based on the triazolo[4,3-a]pyrazine core, has been investigated as a therapeutic option for sex hormone disorders by targeting the neurokinin-3 receptor . This area holds promise for future drug development.

Antitumor Effects

A hybrid molecule combining a 2-aminopyrimidine and a triazolo[4,3-a]pyrazine scaffold demonstrated potent antitumor effects . Researchers are keen on exploring these compounds further for cancer treatment.

Cardiovascular Disorders

Triazolo[4,3-a]pyrazine derivatives have been utilized in the treatment of cardiovascular disorders . Their potential impact on heart health warrants further investigation.

Fluorescent Probes and Polymers

These heterocycles find applications beyond therapeutics. They serve as structural units in polymers and fluorescent probes, enhancing our understanding of biological processes and materials science .

Orientations Futures

The future directions for research on this compound could involve further exploration of its potential as an antimicrobial agent . Additionally, the presence of a piperazine subunit or its isosteres could enhance the antimicrobial activity of the fused triazoles ring systems . Therefore, future research could also focus on investigating these properties.

Mécanisme D'action

Target of Action

Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit inhibitory activities towards c-met/vegfr-2 kinases . These kinases play crucial roles in cell proliferation and angiogenesis, making them important targets in cancer therapy .

Mode of Action

It can be inferred from related studies that triazolo[4,3-a]pyrazine derivatives may interact with their targets (such as c-met/vegfr-2 kinases) by binding to the active site, thereby inhibiting their activity . This inhibition can lead to a decrease in cell proliferation and angiogenesis, which are key processes in tumor growth .

Biochemical Pathways

Given its potential inhibitory activity against c-met/vegfr-2 kinases , it can be inferred that it may affect pathways related to cell proliferation and angiogenesis. Downstream effects could include reduced tumor growth and metastasis.

Result of Action

Based on the potential targets of action, it can be inferred that the compound may lead to reduced cell proliferation and angiogenesis, potentially resulting in decreased tumor growth .

Propriétés

IUPAC Name |

3-phenyl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c25-16(7-6-14-4-2-1-3-5-14)21-15-8-10-23(12-15)17-18-22-20-13-24(18)11-9-19-17/h1-5,9,11,13,15H,6-8,10,12H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUBMRFAVMILBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)CCC2=CC=CC=C2)C3=NC=CN4C3=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-phenylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

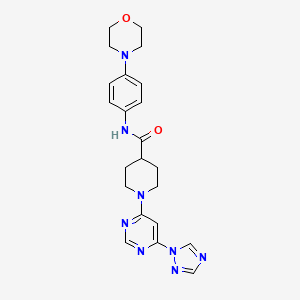

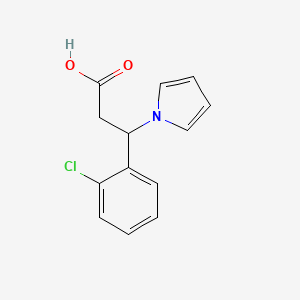

![1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2486569.png)

![4-[(Benzyloxy)carbonyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2486575.png)